molecular formula C24H18FNO3 B2587159 Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate CAS No. 446269-99-4

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate

Cat. No.: B2587159
CAS No.: 446269-99-4
M. Wt: 387.41
InChI Key: ZAHFKAJNDDHTHS-UHFFFAOYSA-N
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Description

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate is a synthetic ester derivative combining a 2-fluorobenzoate moiety with an isoquinoline-substituted 4-methoxyphenylmethyl group. The isoquinoline nucleus is a common pharmacophore in alkaloids and bioactive molecules, while the 4-methoxyphenyl and 2-fluorobenzoate groups may influence solubility, stability, and target interactions. Structural characterization of such compounds typically employs X-ray crystallography tools like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name

[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO3/c1-28-18-12-10-17(11-13-18)23(29-24(27)20-8-4-5-9-21(20)25)22-19-7-3-2-6-16(19)14-15-26-22/h2-15,23H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHFKAJNDDHTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with substituted benzaldehydes under acidic or basic conditions. The reaction may proceed through a series of steps including cyclization, condensation, and esterification.

Industrial Production Methods

Industrial production of this compound may involve the use of metal catalysts or catalyst-free processes in water to enhance the efficiency and yield of the synthesis. The choice of catalysts and reaction conditions can significantly impact the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate can undergo various types of chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison with Benzoate Derivatives

Compound Core Functional Groups Key Substituents Potential Applications
Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate 2-fluorobenzoate, isoquinoline 4-methoxyphenyl, fluorine Pharma/Agrochemical R&D
Metsulfuron methyl ester Sulfonylurea, triazine Methyl, methoxy, sulfonyl Herbicide
Ethametsulfuron methyl ester Sulfonylurea, triazine Ethoxy, methylamino Herbicide

Crystallographic analysis using SHELXL would reveal differences in bond lengths and angles, particularly in the isoquinoline and benzoate regions. For example, the fluorine atom’s electronegativity may shorten adjacent C-F bonds compared to C-H bonds in non-fluorinated analogs, as predicted by density-functional theory (DFT) calculations .

Computational and Thermodynamic Properties

DFT studies (e.g., Becke’s exchange-correlation functional ) could quantify electronic effects:

  • The electron-withdrawing fluorine atom may polarize the benzoate ester, altering reactivity in nucleophilic environments.
  • The isoquinoline ring’s aromatic system might engage in π-π stacking interactions absent in triazine-based herbicides.

Table 2: Hypothetical DFT-Derived Properties

Property This compound Metsulfuron Methyl Ester
HOMO-LUMO Gap (eV) ~4.2 (estimated) ~5.0 (literature)
LogP (Lipophilicity) ~3.8 (fluorine enhances) ~2.1
Bond Length C-F (Å) 1.34 N/A

Methodological Considerations

  • Crystallography : SHELX programs and WinGX enable precise structural determination, critical for comparing molecular geometries.
  • Computational Models : Becke’s DFT methods provide thermochemical data to rationalize stability and reactivity trends.
  • Validation : Tools like ADDSYM in PLATON ensure structural integrity, avoiding misassignment of symmetry or bonding.

Q & A

Q. What are the recommended synthetic routes for Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling isoquinoline derivatives with fluorobenzoate esters. For example, a polylithiation strategy (as seen in similar isoquinoline syntheses) can facilitate the introduction of the 4-methoxyphenyl group . Key steps include:

Esterification : Reacting 2-fluorobenzoic acid with a methylating agent (e.g., SOCl₂/MeOH) to form the methyl ester.

Coupling : Using Suzuki-Miyaura or Ullmann coupling to attach the isoquinolin-1-yl group to the 4-methoxyphenylmethyl scaffold.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates.
Yield optimization may require adjusting catalysts (e.g., Pd(PPh₃)₄) or reaction temperatures .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing methoxy protons at δ 3.8–4.0 ppm and fluorobenzoate aromatic signals) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, as demonstrated for structurally related fluorobenzoate esters .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What solvents and conditions are suitable for recrystallization?

  • Methodological Answer : Polar aprotic solvents (e.g., ethyl acetate, acetonitrile) are preferred due to the compound’s moderate polarity. Slow evaporation at 4°C or diffusion methods (layering hexane over a saturated ethyl acetate solution) can yield high-purity crystals. For fluorinated analogs, dichloromethane/hexane mixtures are effective .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
  • Catalyst Screening : Test PdCl₂(dppf) or Buchwald-Hartwig catalysts for improved cross-coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time and enhance selectivity .
  • In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer : Conflicting data may arise from impurities or dynamic molecular interactions. Steps to resolve:

Repetition : Verify results under identical conditions.

Advanced NMR Techniques : Use 2D NMR (COSY, NOESY) to assign overlapping signals .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Alternative Characterization : Pair XRD with IR spectroscopy to cross-validate functional groups .

Q. How can structural modifications enhance the compound’s reactivity for downstream applications?

  • Methodological Answer : Targeted derivatization can tune electronic or steric properties:
  • Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl substituents to the benzoate moiety to increase electrophilicity .
  • Isoquinoline Modifications : Replace the methoxyphenyl group with electron-deficient aryl rings to alter π-π stacking interactions .
  • Protection/Deprotection : Temporarily mask reactive sites (e.g., silyl ether protection of hydroxyl groups) during synthesis .

Q. What strategies mitigate solubility challenges in biological assays?

  • Methodological Answer : Poor aqueous solubility is common with lipophilic fluorobenzoates. Solutions include:
  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for enhanced bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked glucose) to improve hydrophilicity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:

Buffer Preparation : Prepare solutions at pH 2 (gastric), 7.4 (physiological), and 9 (intestinal).

Incubation : Store samples at 37°C and analyze degradation kinetics via HPLC at 0, 24, 48, and 72 hours.

Kinetic Modeling : Use first-order or Arrhenius equations to predict shelf-life .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer : Employ nonlinear regression models (e.g., log(inhibitor) vs. response curves in GraphPad Prism) to calculate IC₅₀ values. For reproducibility:
  • Replicates : Use n ≥ 3 biological replicates.
  • Error Bars : Report standard error of the mean (SEM).
  • ANOVA : Compare means across treatment groups with post-hoc Tukey tests .

Application in Research

Q. How can this compound serve as a precursor for novel heterocyclic systems?

  • Methodological Answer :
    Its isoquinoline core is amenable to cycloaddition or ring-expansion reactions. For example:
  • Diels-Alder Reactions : React with dienophiles (e.g., maleic anhydride) to form polycyclic frameworks .
  • Metal-Catalyzed Cross-Coupling : Attach pyridine or imidazole rings via Sonogashira or Heck reactions .
  • Photocatalytic Functionalization : Use Ru(bpy)₃²⁺ under blue light to introduce alkyl/aryl groups at the C-3 position .

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